Guanine
Overview
Description
Synthesis Analysis
Guanine can be synthesized through various chemical processes, involving key reactants such as 2,4,5-3 amino-6-pyrimidine sulphate and sodium formate under specific conditions. One method includes the use of sodium formate under the conditions of 3 atm and formic acid as a catalyst, followed by treatment with ammonia water, resulting in a simple, high recovery, and short reaction time synthesis process (Zhang Cong-fe, 2013). Another approach involves the use of Tsuji-Trost allylic substitution, offering access to guanine α-carboxy nucleoside phosphonate, which shows interesting antiviral DNA polymerase activity (N. Maguire, A. Ford, J. Balzarini, A. Maguire, 2018).
Molecular Structure Analysis
The molecular structure of guanine exhibits two-dimensional ordering on substrates like graphite and MoS2, forming a closely packed two-dimensional array through linear chains of hydrogen-bonded molecules. This structural ordering facilitates understanding the intermolecular interactions and the heteroepitaxial growth mechanism on these surfaces (W. Heckl, D. Smith, G. Binnig, H. Klagges, T. Hänsch, J. Maddocks, 1991).
Chemical Reactions and Properties
Guanine's chemical behavior is influenced by its ability to form guanine quadruplexes (G-quadruplexes) with important roles in biological processes, including chromosomal telomeres and immunoglobulin switch regions. These G-quadruplex structures are stabilized by specific ions and exhibit unique properties essential for understanding guanine's role in genetic regulation and potential therapeutic applications (G. Laughlan, A. Murchie, David Norman, M. Moore, P. Moody, D. Lilley, B. Luisi, 1994).
Physical Properties Analysis
Guanine's physical properties, such as its crystal structure and hydration interactions, have been extensively studied. For instance, the structure of guanine hydrochloride dihydrate has been analyzed, providing insights into the dimensions and hydrogen bonding configurations critical for DNA's structure and function (J. Iball, H. R. Wilson, 1963).
Chemical Properties Analysis
The chemical properties of guanine are significantly impacted by its interactions with water and ions. Studies have revealed the formation of polyhydrated complexes and the role of hydrogen bonding in stabilizing these structures. Such interactions are pivotal for understanding the biochemical behavior of guanine in aqueous environments and its biological functionalities (Oleg S. Sukhanov, O. Shishkin, L. Gorb, J. Leszczynski, 2008).
Scientific Research Applications
Electrochemical Applications : Guanine's high redox potential (0.81 V) is significant for applications like electrochemical DNA-based biosensors. Studies have explored methods to reduce this potential, such as substituting Cu, Ag, Au, and other elements, achieving reductions in potential and enhancing its application in biosensing technologies (Pakiari, Dehghanpisheh, & Haghighi, 2015).
Biological and Nanotechnology Uses : Guanine-rich DNA sequences, known for forming G-quadruplex structures, have applications in nanotechnology, biosensors, and biocatalysts. These structures offer diverse and polymorphic configurations, useful in various fields beyond their biological significance (Pal & Paul, 2020).
Light Manipulation in Nature : In the natural world, guanine crystals are utilized by organisms to construct optical devices such as broadband and narrowband reflectors, photonic crystals, and mirrors. This usage demonstrates the material's high reflectivity and potential for inspiring advanced optical materials (Gur, Palmer, Weiner, & Addadi, 2017).
G-Quadruplex Prediction and Analysis : The G4Hunter web application, developed for analyzing guanine quadruplex structures in DNA and RNA, underscores the importance of these structures in scientific research. This tool enables comprehensive analysis and visualization of quadruplex-forming sequences (Brázda et al., 2019).
Supramolecular Chemistry : Guanine and its derivatives are utilized in designing functional supramolecular assemblies due to their ability to self-assemble into various structures. These applications span across supramolecular chemistry, chemical biology, and catalysis (Stefan & Monchaud, 2019).
Molecular Electronics : Guanine-rich DNA strands can form G-quadruplexes with potential applications in molecular electronics. Their electronic excited states and relaxation processes have been studied, highlighting their use in electronic devices (Changenet-Barret, Hua, & Markovitsi, 2015).
Safety And Hazards
Future Directions
Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .
properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Record name | guanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052476 | |
Record name | Guanine | |
Source | EPA DSSTox | |
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Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |
Record name | Guanine | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
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Solubility |
CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |
Record name | Guanine | |
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URL | https://www.drugbank.ca/drugs/DB02377 | |
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Record name | GUANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
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Product Name |
Guanine | |
Color/Form |
SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |
CAS RN |
73-40-5 | |
Record name | Guanine | |
Source | CAS Common Chemistry | |
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Record name | Guanine | |
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Record name | Guanine | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |
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Record name | Guanine | |
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Record name | Guanine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |
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Record name | GUANINE | |
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Record name | GUANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C (DECOMP), 360 °C | |
Record name | Guanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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